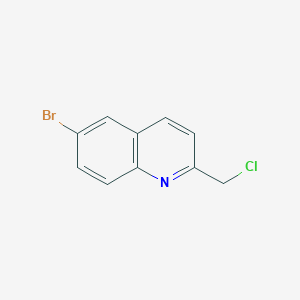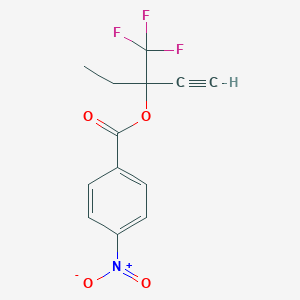
6-Fluoro-4-methyl-2(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-methyl-2(1H)-quinazolinone is an organic compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the quinazoline ring imparts unique chemical and physical properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-2(1H)-quinazolinone typically involves the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4-methyl-2(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have significant applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
6-Fluoro-4-methyl-2(1H)-quinazolinone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, quinazoline derivatives are known to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-2-methylquinolin-4-ol: Similar in structure but differs in the position of the methyl group.
6-Fluoro-2-methylquinazolin-4-one: Another derivative with a different functional group at the 4th position.
Uniqueness
6-Fluoro-4-methyl-2(1H)-quinazolinone is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H7FN2O |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
6-fluoro-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H7FN2O/c1-5-7-4-6(10)2-3-8(7)12-9(13)11-5/h2-4H,1H3,(H,11,12,13) |
Clave InChI |
IGRXCBOIENURHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=CC2=NC(=O)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Chloro-(2,5-dimethylphenyl)methyl]sulfonylpyridine](/img/structure/B8643209.png)











